(2-Fluoroethyl)thiourea
CAS No.:
Cat. No.: VC16499801
Molecular Formula: C3H7FN2S
Molecular Weight: 122.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H7FN2S |
|---|---|
| Molecular Weight | 122.17 g/mol |
| IUPAC Name | 2-fluoroethylthiourea |
| Standard InChI | InChI=1S/C3H7FN2S/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7) |
| Standard InChI Key | ALYCPHDWCGVUQL-UHFFFAOYSA-N |
| Canonical SMILES | C(CF)NC(=S)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(2-Fluoroethyl)thiourea consists of a thiourea backbone () modified by a 2-fluoroethyl group () attached to one nitrogen atom. The fluorine atom introduces significant electronegativity, influencing the compound’s polarity, hydrogen-bonding capacity, and reactivity. The IUPAC name for this compound is 1-(2-fluoroethyl)thiourea.
Physical and Chemical Data
While explicit data for (2-Fluoroethyl)thiourea are scarce, analogous thiourea derivatives provide a basis for inference:
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 122.16 g/mol |
| Solubility | Likely polar organic solvents (e.g., DMSO, acetone) |
| Melting Point | Estimated 80–120°C (based on similar thioureas) |
| Boiling Point | Decomposes before boiling |
| Stability | Sensitive to hydrolysis under acidic/basic conditions |
The fluorine substituent enhances intermolecular interactions, potentially increasing solubility in fluorinated solvents and altering crystalline packing compared to non-fluorinated analogs .
Synthetic Routes and Optimization
Primary Synthesis Method
The synthesis of (2-Fluoroethyl)thiourea likely follows a two-step process:
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Preparation of 2-Fluoroethyl Isothiocyanate: Reacting 2-fluoroethylamine with thiophosgene () or ammonium thiocyanate () under controlled conditions. For example:
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Thiourea Formation: Reacting the isothiocyanate with ammonia or a primary amine:
This method parallels the synthesis of 1-Cyclohexyl-3-(2-fluoroethyl)thiourea, where cyclohexylamine reacts with 2-fluoroethyl isothiocyanate in solvents like acetonitrile.
Alternative Approaches
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One-Pot Reaction: Combining 2-fluoroethylamine, carbon disulfide (), and an oxidizing agent (e.g., hydrogen peroxide) to directly form the thiourea .
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Solvent Optimization: Polar aprotic solvents (e.g., DMF) may improve yield by stabilizing intermediates.
Biological Activity and Mechanistic Insights
Toxicity Considerations
Ethylenethiourea, a structurally simpler thiourea, demonstrates thyroid toxicity and carcinogenicity in rodents . While no direct data exist for (2-Fluoroethyl)thiourea, the presence of the fluorine atom—known to alter metabolic pathways—warrants caution. Potential risks include:
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Thyroid Dysregulation: Interference with iodine uptake.
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Reproductive Toxicity: Observed in ethylenethiourea studies .
Applications in Scientific Research
Medicinal Chemistry
The thiourea moiety’s hydrogen-bonding capacity makes it a valuable pharmacophore. Fluorine’s electronegativity enhances binding affinity to biological targets, as seen in 2-fluorobenzoyl thioureas, which show improved stability and activity over non-fluorinated analogs . (2-Fluoroethyl)thiourea could serve as:
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A building block for antidiabetic or antiviral agents.
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A ligand in metallodrugs targeting cancer cells.
Material Science
Fluorinated thioureas may contribute to:
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Liquid Crystals: Fluorine’s dipole moment aids in aligning molecular structures.
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Polymer Additives: Enhancing thermal stability and reducing flammability.
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